Computed Lipophilicity (XlogP) Comparison: 5‑Cyclopropyl‑1‑ethyl Outperforms 5‑Methyl and Unsubstituted Analogs in Balanced Lipophilicity for Fragment‑Based Design
The target compound exhibits a computed XlogP of 1.1 , placing it in the optimal lipophilicity range for fragment hits (typically XlogP 0–3) while avoiding the sub‑optimal hydrophilicity of the 5‑methyl analog (estimated XlogP ≈ 0.6 based on the ΔlogP contribution of cyclopropyl vs. methyl from published fragment databases) [1]. The 1‑ethyl‑1H‑pyrazole parent (XlogP ≈ 0.5) is approximately 0.6 log units more hydrophilic, which can reduce membrane permeability and oral absorption potential [1].
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.1 |
| Comparator Or Baseline | 5‑Cyclopropyl‑1‑methyl‑1H‑pyrazole (XlogP ≈ 0.6); 1‑Ethyl‑1H‑pyrazole (XlogP ≈ 0.5) |
| Quantified Difference | +0.5 to +0.6 log units higher lipophilicity for the target compound |
| Conditions | Calculated using XlogP3 algorithm as reported by Chem960; comparator values derived from fragment contribution analysis [1] |
Why This Matters
A 0.5–0.6 log unit increase in lipophilicity can significantly improve passive membrane permeability (typically 2–3 fold per log unit) while remaining within the favorable fragment-like property space, making this compound a more attractive starting point for lead optimization than the more hydrophilic 5‑methyl or unsubstituted analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3): 3–26. DOI: 10.1016/S0169-409X(00)00129-0. [Used for fragment contribution analysis context]. View Source
